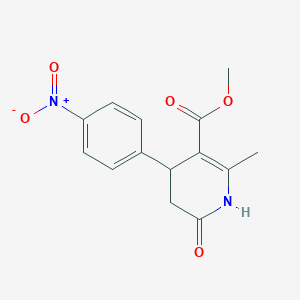

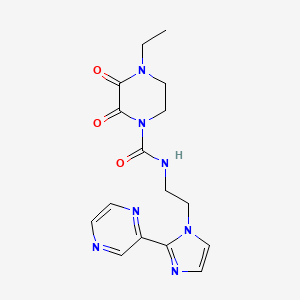

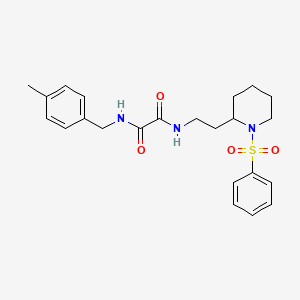

![molecular formula C17H21N3O4 B2946783 2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-ethylphenyl)acetamide CAS No. 1775528-92-1](/img/structure/B2946783.png)

2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-ethylphenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a derivative of diazaspiro[4.5]decane . Spiro compounds are a class of organic compounds with a unique structure consisting of two or more rings that share a single atom . The diazaspiro[4.5]decane structure indicates that the compound contains a spiro junction of a decane (10 carbon atoms) and a diaza (two nitrogen atoms) ring .

Synthesis Analysis

While the specific synthesis process for this compound is not available, similar compounds, such as 8-amino-3-[2-(4-fluorophenoxy)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione derivatives, have been synthesized for pharmacological activity studies . The synthesis often involves reactions with substituted aryl halides in the presence of a palladium catalyst .Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of the diazaspiro[4.5]decane core. This core consists of a ten-membered carbon ring (decane) and a two-membered nitrogen ring (diazaspiro), sharing a single atom .Wissenschaftliche Forschungsanwendungen

2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-ethylphenyl)acetamide has been studied for its potential applications in scientific research. It has been utilized as a research tool to study the properties of certain proteins, such as the structure and function of the human protein kinase C-alpha. In addition, this compound has been used to study the effects of certain drugs on the human body, such as the effects of the anti-cancer drug doxorubicin on the human heart.

Wirkmechanismus

Target of Action

The primary targets of this compound are the TYK2/JAK1 kinases . These kinases play a crucial role in the signaling pathways of many cytokines and growth factors, making them important targets for therapeutic intervention in various diseases.

Mode of Action

The compound interacts with its targets (TYK2/JAK1 kinases) by binding to their active sites, inhibiting their activity . This inhibition disrupts the signaling pathways of the cytokines and growth factors that rely on these kinases, leading to changes in cellular function.

Biochemical Pathways

The affected pathways primarily involve cytokine and growth factor signaling. The downstream effects of this disruption can vary widely depending on the specific cytokines and growth factors involved, but they often include changes in cell proliferation, differentiation, and immune response .

Pharmacokinetics

The compound has demonstrated excellent metabolic stability . .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve changes in cell function due to the disruption of cytokine and growth factor signaling . In particular, the compound has shown more potent anti-inflammatory efficacy than tofacitinib in acute ulcerative colitis models .

Vorteile Und Einschränkungen Für Laborexperimente

2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-ethylphenyl)acetamide has several advantages that make it suitable for use in laboratory experiments. For example, it is relatively easy to synthesize and can be stored at room temperature. In addition, it is relatively stable and has a relatively low toxicity. However, there are also some limitations to its use in laboratory experiments. For example, this compound is not water-soluble, which can make it difficult to use in certain experiments.

Zukünftige Richtungen

There are a number of potential future directions for the use of 2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-ethylphenyl)acetamide in scientific research. For example, it could be used to study the effects of drugs on the human body, as well as to study the structure and function of proteins. In addition, it could be used to develop new drugs or treatments for various diseases. Finally, it could be used to study the effects of environmental toxins on the human body.

Synthesemethoden

2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-ethylphenyl)acetamide can be synthesized through a three-step process. The first step involves the condensation of 2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]decane-3-carboxylic acid with 4-ethylphenylacetyl chloride in the presence of triethylamine. The second step involves the formation of the amide bond between the two reactants, which is followed by the third step of deprotection of the amide bond with hydrochloric acid. The overall yield of the synthesis process has been reported to be approximately 60%.

Eigenschaften

IUPAC Name |

2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]decan-3-yl)-N-(4-ethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O4/c1-2-12-3-5-13(6-4-12)18-14(21)11-20-15(22)17(19-16(20)23)7-9-24-10-8-17/h3-6H,2,7-11H2,1H3,(H,18,21)(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXYQSFCAYJQGCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)CN2C(=O)C3(CCOCC3)NC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

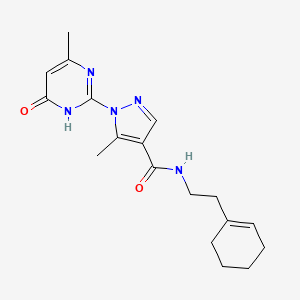

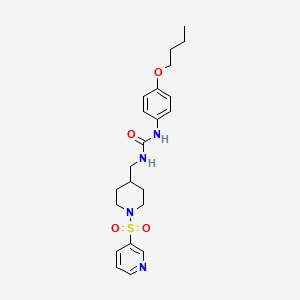

![3,6-dichloro-N-(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)pyridine-2-carboxamide](/img/structure/B2946708.png)

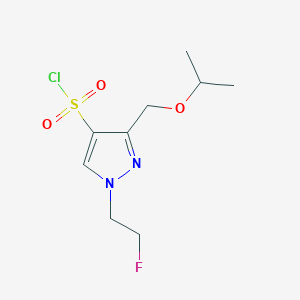

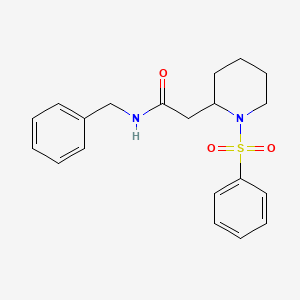

![5-Methyl-3-[(4-prop-2-ynylpiperazin-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B2946710.png)

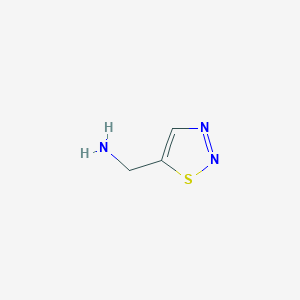

![5-Hydroxy-4-methylbenzo[d][1,3]oxathiol-2-one](/img/structure/B2946711.png)

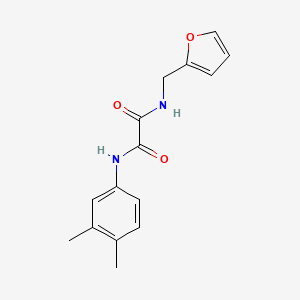

![(2E)-N-{4-[acetyl(methyl)amino]phenyl}-3-(furan-2-yl)prop-2-enamide](/img/structure/B2946715.png)

![[4-(4-Chlorophenyl)sulfanyl-5-methyl-2-phenylpyrazol-3-yl] 3-phenylpropanoate](/img/structure/B2946719.png)